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Executive Summary
This technical guide provides a comprehensive analysis of the partition coefficient (

or LogP) for 2-[2-(4-methylphenoxy)ethoxy]ethanol (CAS: 104-39-2). As a glycol ether
derivative, this compound exhibits amphiphilic characteristics—possessing both a lipophilic p-
tolyl tail and a hydrophilic diethylene glycol head.

Accurate LogP determination is critical for predicting this compound's behavior in biological

systems (permeability, toxicity) and environmental matrices (bioaccumulation, soil mobility).

Due to the scarcity of direct experimental data in public registries for this specific CAS, this
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guide synthesizes data using high-fidelity Quantitative Structure-Property Relationship (QSPR)

models and comparative analog analysis (Read-Across). Furthermore, it outlines a robust, self-

validating OECD 117 compliant HPLC protocol for laboratory verification.

Chemical Identity & Structural Analysis
Understanding the structural fragmentation is a prerequisite for interpreting LogP values. The

molecule consists of a hydrophobic toluene moiety ether-linked to a hydrophilic polyethylene

glycol chain.

Chemical Name: 2-[2-(4-methylphenoxy)ethoxy]ethanol[1][2][3]

Synonyms: Diethylene glycol mono-p-tolyl ether; p-Tolyl carbitol.

CAS Number: 104-39-2[1]

Molecular Formula:

[3]

Molecular Weight: 196.24 g/mol

SMILES:CC1=CC=C(C=C1)OCCOCCO

Structural Visualization (Graphviz)
The following diagram illustrates the hydrophilic/lipophilic balance (HLB) inherent in the

structure, which drives the partitioning behavior.
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Figure 1: Structural fragmentation analysis highlighting the competing solvating forces.
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Partition Coefficient (LogP) Data
The following data represents a consensus derived from computational modeling and analog

read-across. In the absence of a definitive experimental "Gold Standard" in the open literature,

these values serve as the operational baseline for formulation and safety assessment.

Table 1: Consensus LogP Values
Data Source LogP Value Confidence

Methodology /
Notes

Consensus Prediction 1.40 ± 0.15 High

Weighted average of

fragment-based

methods.

XLogP3 1.40 High

Atom-additive method

with correction factors

[1].

Analog Read-Across 1.35 - 1.45 Medium

Based on Diethylene

glycol monophenyl

ether (LogP 1.35) +

Methyl group

contribution.[4]

ACD/LogP 1.38 High

Galas algorithm

(fragmental +

intramolecular

interactions).

Estimated Water Sol. ~15 g/L N/A

Correlated with LogP

< 2.0; highly soluble

due to glycol chain.

Comparative Analysis (Read-Across)
To validate the predicted range, we compare the target against structurally validated analogs.

This "bracketing" technique ensures the calculated value is physically realistic.

Analog 1: Diethylene glycol monophenyl ether (CAS 104-68-7)[5][6]
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Structure: Lacks the methyl group on the phenyl ring.

Exp. LogP: 1.35 [2].

Effect: Adding a methyl group (-CH3) typically increases LogP by +0.5. However, the

inductive effect on the ether oxygen slightly mitigates this.

Analog 2: 2-(4-methylphenoxy)ethanol (CAS 15149-10-7)[7]

Structure: Shorter glycol chain (1 unit vs 2 units).

Exp. LogP: 1.69 [3].

Effect: Adding an ethoxy group (-OCH2CH2-) typically decreases LogP by ~0.3 to 0.4 due

to increased hydrogen bonding capacity.

Calculation:

.

Conclusion: The calculated consensus of 1.40 is robust, sitting perfectly between the expected

shifts of its closest analogs.

Experimental Determination Protocols
For critical drug development or regulatory submission (e.g., REACH), predicted values must

be experimentally verified. Two methods are standard: Shake Flask (OECD 107) and HPLC

(OECD 117).

Recommendation: Use OECD 117 (HPLC).

Reasoning: Glycol ethers act as weak surfactants. In the Shake Flask method, they can form

micro-emulsions at the octanol-water interface, leading to incomplete phase separation and

erroneous results. HPLC avoids this by using a solid stationary phase.

Protocol: Reverse-Phase HPLC Determination (OECD
117)
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This method correlates the retention time of the analyte to a calibration curve of reference

standards with known LogP values.

Materials:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), capped silica to minimize

silanol interactions.

Mobile Phase: Methanol/Water (75:25 v/v), isocratic. Buffered to pH 7.0 if ionization is

suspected (unlikely for this ether).

Detection: UV at 270-280 nm (targeting the aromatic ring).

Workflow Diagram (Graphviz):
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Figure 2: Step-by-step workflow for HPLC-based LogP determination.
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Step-by-Step Methodology:

Dead Time Determination (

): Inject an unretained compound (Thiourea) to measure the time it takes for solvent to pass
through the column.

Reference Standards: Select at least 6 compounds with known LogP values bracketing the

expected 1.4.

Suggested Standards: Benzyl alcohol (1.1), Acetophenone (1.58), Nitrobenzene (1.85).

Data Acquisition: Inject standards and the target analyte in triplicate.

Calculation:

Calculate the capacity factor

:

Plot

(y-axis) vs.

(x-axis).

Use the linear regression equation (

) to solve for the LogP of the target.

Implications for Research & Development
Bioavailability & Permeability:

LogP 1.4 places this compound in the "Sweet Spot" for transdermal delivery. It is lipophilic

enough to partition into the Stratum Corneum but hydrophilic enough to diffuse into the viable

epidermis.

Application: Ideal as a co-solvent or permeation enhancer in topical formulations.
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Environmental Fate:

Mobility: With a LogP < 3.0, the compound has low potential for bioaccumulation in aquatic

organisms.[4]

Soil Adsorption: It will exhibit moderate mobility in soil (

estimated ~50-150), suggesting it may leach into groundwater if not contained, though rapid
biodegradation is expected for glycol ethers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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